6-(1,3-benzodioxol-5-yl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(1,3-Benzodioxol-5-yl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a benzodioxole moiety, a butyl chain, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzodioxol-5-yl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. Reagents such as hydrazines and pyridine derivatives are often used under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Addition of the Butyl Chain: The butyl group is typically added via alkylation reactions, using alkyl halides in the presence of a strong base.
Incorporation of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents, such as difluoromethyl bromide, under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyrazolopyridine core or the difluoromethyl group, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Alkyl halides, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
Scientific Research Applications
Chemistry
In chemistry, 6-(1,3-benzodioxol-5-yl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance, making them suitable for advanced applications in electronics, coatings, and other fields.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine: This compound shares the benzodioxole and difluoromethyl groups but differs in the substituents on the pyrazolopyridine core.
6-(1,3-Benzodioxol-5-yl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure with a phenyl group instead of a butyl chain.
Uniqueness
The uniqueness of 6-(1,3-benzodioxol-5-yl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H19F2N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-1-butyl-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C19H19F2N3O2/c1-3-4-7-24-19-17(11(2)23-24)13(18(20)21)9-14(22-19)12-5-6-15-16(8-12)26-10-25-15/h5-6,8-9,18H,3-4,7,10H2,1-2H3 |
InChI Key |
XQVGJYQAJMZOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)F |
Origin of Product |
United States |
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